
N-(2-(Aminomethyl)pyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Aminomethyl)pyridin-3-yl)acetamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, which is further connected to an acetamide group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Aminomethyl)pyridin-3-yl)acetamide typically involves the reaction of 2-aminomethylpyridine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products and facilitate the formation of the acetamide bond. The reaction conditions are generally mild, and the product can be purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems and real-time monitoring can further ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(Aminomethyl)pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
N-(2-(Aminomethyl)pyridin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of N-(2-(Aminomethyl)pyridin-3-yl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
N-(2-(Aminomethyl)pyridin-3-yl)acetamide can be compared with other pyridine derivatives such as:
- N-(Pyridin-2-yl)acetamide
- N-(Pyridin-3-yl)acetamide
- N-(Pyridin-4-yl)acetamide
Uniqueness: The presence of the aminomethyl group at the 2-position of the pyridine ring distinguishes this compound from its analogs. This unique structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H11N3O |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
N-[2-(aminomethyl)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C8H11N3O/c1-6(12)11-7-3-2-4-10-8(7)5-9/h2-4H,5,9H2,1H3,(H,11,12) |
Clé InChI |
XDMXVESVLOSDLE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(N=CC=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13645290.png)
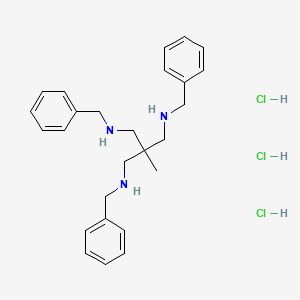

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine](/img/structure/B13645302.png)
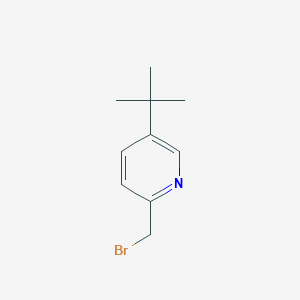
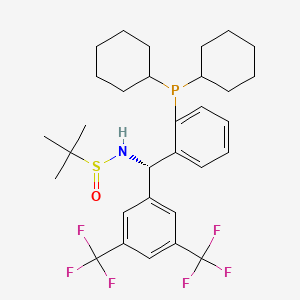
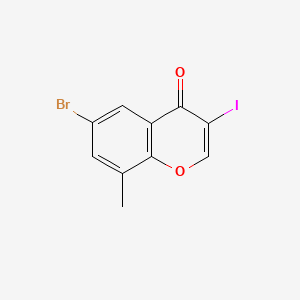
![2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13645334.png)
![3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane](/img/structure/B13645339.png)

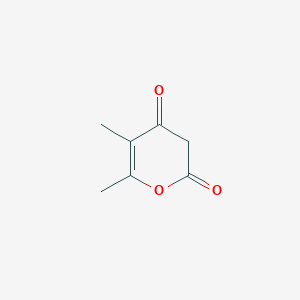

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylicacid](/img/structure/B13645362.png)
